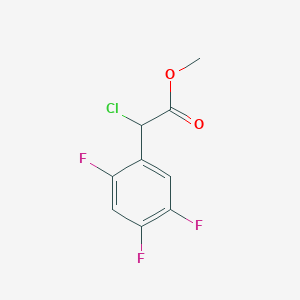

![molecular formula C10H14O3 B2405525 [3-(2-Methoxyethoxy)phenyl]methanol CAS No. 911060-77-0](/img/structure/B2405525.png)

[3-(2-Methoxyethoxy)phenyl]methanol

Overview

Description

“[3-(2-Methoxyethoxy)phenyl]methanol” is a chemical compound with the molecular formula C10H14O3 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C10H14O3/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7,11H,5-6,8H2,1H3 . This indicates that the molecule consists of a phenyl group (a six-membered carbon ring) with a methoxyethoxy group and a methanol group attached to it. Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 182.22 .Scientific Research Applications

Electrosynthesis Applications

[3-(2-Methoxyethoxy)phenyl]methanol has been explored in electrosynthesis applications. For instance, anodic oxidation of related compounds in methanol has demonstrated effective production of α-methoxylated products, a key process in organic synthesis (Furuta & Fuchigami, 1998).

Photochemical Reactions

In photochemistry, studies have shown that irradiation of certain compounds in methanol leads to major addition products, indicating the potential for this compound in photochemical synthesis processes (Somei et al., 1977).

Enantioselective Catalysis

The compound has relevance in enantioselective catalysis. Research indicates that derivatives of this compound have been used as catalysts in enantioselective epoxidation of α,β-enones (Lu et al., 2008).

Antimicrobial Activity

In the field of medicinal chemistry, derivatives of this compound have been synthesized and tested for antimicrobial activity, indicating potential applications in drug development (Mandala et al., 2013).

Organocatalysis

The molecule has been studied in the context of organocatalysis. For example, it has been used in the synthesis of azanorbornyl-methanol, which is then utilized as an organocatalyst in various organic reactions (Zhang & Widenhoefer, 2008).

Surface Site Probing

In materials science, methanol derivatives including this compound can be used to probe surface sites of metal oxide catalysts, as demonstrated in studies involving ceria nanocrystals (Wu et al., 2012).

Lipid Dynamics

In biophysical studies, methanol, a related compound, has been used to study lipid dynamics, which might extend to the use of this compound in similar contexts (Nguyen et al., 2019).

Safety and Hazards

Properties

IUPAC Name |

[3-(2-methoxyethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7,11H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUUKQVMESPVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate](/img/structure/B2405442.png)

![2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide](/img/structure/B2405449.png)

![Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2405453.png)

![Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2405456.png)

![N-(3-acetamidophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2405458.png)

![N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2405459.png)

![4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2405460.png)